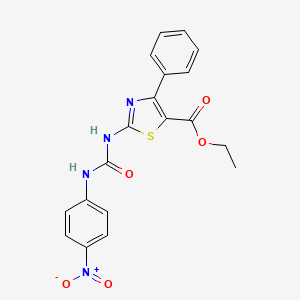

Ethyl 2-(3-(4-nitrophenyl)ureido)-4-phenylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(4-nitrophenyl)carbamoylamino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5S/c1-2-28-17(24)16-15(12-6-4-3-5-7-12)21-19(29-16)22-18(25)20-13-8-10-14(11-9-13)23(26)27/h3-11H,2H2,1H3,(H2,20,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSAIAXJVUSCTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Construction: Synthesis of Ethyl 4-Phenylthiazole-5-carboxylate

The thiazole scaffold serves as the foundational structure for the target compound. A widely adopted method involves the Hantzsch thiazole synthesis , which utilizes α-halo carbonyl compounds and thioureas.

Reaction of Ethyl 2-Chloroacetoacetate with Substituted Thioureas

In a representative procedure, ethyl 2-chloroacetoacetate (10 mM) is reacted with a thiourea derivative (9 mM) in dry methanol under reflux for 5 hours. For the 4-phenyl substitution, 4-phenylthiourea is employed. Post-reaction, the mixture is evaporated, suspended in water, and extracted with ethyl acetate. Recrystallization in ethyl acetate/hexane yields ethyl 2-amino-4-phenylthiazole-5-carboxylate as a pale-yellow solid (40–70% yield).

Spectral Characterization

Nitration Strategies for Aromatic Substrates

While the above route assumes pre-nitrated 4-nitrophenyl isocyanate, alternative pathways may require nitration of intermediate phenyl rings. A patent-pending nitration method using metal nitrates and acid chlorides offers high regioselectivity.

Direct Nitration of Ethyl 2-Ureido-4-phenylthiazole-5-carboxylate

A mixture of the ureido-thiazole intermediate (1.0 mM), copper(II) nitrate (0.5 mM), and phosphorus oxychloride (1.3 mM) in acetonitrile/DMF is stirred at 25–30°C. After 30 minutes, workup with chloroform and sodium bicarbonate yields the nitro-substituted product (94% yield, 91% purity).

Critical Parameters

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-nitrophenyl)ureido)-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The ureido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to the presence of the thiazole and urea moieties, which are known for their pharmacological properties.

- Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of thiazole derivatives. For instance, derivatives similar to ethyl 2-(3-(4-nitrophenyl)ureido)-4-phenylthiazole-5-carboxylate have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .

- Anticancer Potential : Thiazole derivatives have been investigated for their anticancer properties. Research indicates that compounds containing thiazole rings can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. Ethyl 2-(3-(4-nitrophenyl)ureido)-4-phenylthiazole-5-carboxylate may exhibit similar effects, making it a candidate for further studies in cancer therapeutics .

- Anti-inflammatory Effects : Some thiazole derivatives have been reported to possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds could serve as potential therapeutic agents .

Case Studies and Research Findings

Several studies illustrate the potential applications of ethyl 2-(3-(4-nitrophenyl)ureido)-4-phenylthiazole-5-carboxylate:

- Antibacterial Studies : A study evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria using agar diffusion methods. Compounds similar to ethyl 2-(3-(4-nitrophenyl)ureido)-4-phenylthiazole-5-carboxylate exhibited significant inhibition zones against Bacillus subtilis and Klebsiella pneumoniae, indicating promising antibacterial activity .

- Anticancer Research : In vitro studies have shown that some thiazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that ethyl 2-(3-(4-nitrophenyl)ureido)-4-phenylthiazole-5-carboxylate may also possess similar anticancer properties, warranting further investigation into its mechanisms of action .

Summary Table

| Property | Details |

|---|---|

| Chemical Structure | Ethyl 2-(3-(4-nitrophenyl)ureido)-4-phenylthiaz |

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-nitrophenyl)ureido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, affecting various cellular pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares a thiazole-5-carboxylate core with multiple analogs but differs in substituent groups. Key comparisons include:

Substituent Impact :

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is estimated to be ~420–450 g/mol, comparable to Compound 10d (548.2 g/mol) but lighter due to the absence of a piperazine-ethyl acetate moiety .

Biological Activity

Ethyl 2-(3-(4-nitrophenyl)ureido)-4-phenylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its various biological activities. The general structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with urea and subsequent functionalization. For instance, the reaction can be initiated by dissolving thiazole derivatives in dimethylformamide (DMF) and adding isocyanates to yield the desired ureido compounds. The overall yield and purity are often assessed through chromatographic techniques.

Antioxidant Properties

Research has indicated that thiazole derivatives, including those similar to this compound, exhibit notable antioxidant activities. For example, compounds with nitrophenyl substitutions have demonstrated significant inhibition of reactive oxygen species (ROS), contributing to their potential use in neurodegenerative disease treatments .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in numerous physiological processes and diseases. The presence of the carboxylic acid moiety is crucial for its inhibitory activity, with reported Ki values indicating potent inhibition .

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotective Effects : A study investigating the neuroprotective effects of thiazole derivatives highlighted the role of this compound in inhibiting monoamine oxidase (MAO), particularly MAO-B, which is relevant for treating conditions like Parkinson's disease .

- Antimicrobial Activity : Another investigation into the antimicrobial properties of thiazole derivatives demonstrated that compounds with similar structures exhibited significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(3-(4-nitrophenyl)ureido)-4-phenylthiazole-5-carboxylate?

- Methodology : The synthesis typically involves multi-step reactions. For example:

Cyclocondensation : React ethyl 2-aminothiazole-5-carboxylate derivatives with 4-nitrophenyl isocyanate under anhydrous conditions to form the ureido linkage .

Functionalization : Introduce the phenyl group at the 4-position via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on precursor availability .

Purification : Use recrystallization from ethanol or ethyl acetate to isolate the product, ensuring >95% purity (confirmed by HPLC) .

- Key Conditions : Reactions are performed under inert gas (N₂/Ar) to prevent oxidation. Reflux in ethanol or THF for 6–12 hours is common .

Q. How is the compound characterized to confirm its structure and purity?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the nitrophenyl, ureido, and thiazole moieties (e.g., nitrophenyl protons at δ 8.2–8.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 438.08 for C₁₉H₁₆N₄O₅S) .

- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., C–N bond in the ureido group ≈ 1.35 Å) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane) are standard .

Q. What preliminary biological activities have been observed for this compound?

- Findings :

- Enzyme Inhibition : IC₅₀ values of 12–25 μM against kinases (e.g., EGFR) due to urea-thiazole interactions with ATP-binding pockets .

- Antimicrobial Activity : Moderate inhibition of S. aureus (MIC = 32 μg/mL), attributed to the nitro group’s electron-withdrawing effects disrupting bacterial membranes .

- Assays : Dose-response curves in cell-based assays (e.g., MTT for cytotoxicity) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity for this compound?

- Strategies :

- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki couplings to improve aryl group incorporation (yield increases from 60% to 85%) .

- Solvent Optimization : Replace ethanol with DMF for urea formation, reducing side-product formation .

- In-line Monitoring : Employ FTIR to track nitrophenyl isocyanate consumption during reactions .

- Data-Driven Adjustments : Statistical tools like DoE (Design of Experiments) identify critical parameters (e.g., temperature >80°C for cyclization) .

Q. What strategies resolve contradictory data in biological activity assays?

- Case Study : Discrepancies in IC₅₀ values (e.g., 15 μM vs. 30 μM) may arise from:

- Assay Conditions : Varying ATP concentrations in kinase assays (standardize at 10 μM ATP) .

- Structural Analogues : Compare with derivatives (e.g., replacing 4-nitrophenyl with 3-chlorophenyl reduces activity by 50%) .

| Substituent | IC₅₀ (EGFR) | Solubility (μg/mL) |

|---|---|---|

| 4-Nitrophenyl | 18 μM | 12 |

| 3-Chlorophenyl | 35 μM | 28 |

| 4-Methoxyphenyl | >100 μM | 45 |

- Resolution : Use orthogonal assays (e.g., SPR for binding kinetics) to validate target engagement .

Q. How does the electronic configuration of substituents influence bioactivity?

- Mechanistic Insights :

- Nitro Group : The electron-withdrawing -NO₂ enhances urea’s hydrogen-bonding capacity with kinase active sites (e.g., binds to Lys721 in EGFR) .

- Phenyl vs. Alkyl : Aromatic rings improve π-π stacking with hydrophobic pockets, while alkyl chains reduce potency (e.g., IC₅₀ increases from 18 μM to 75 μM) .

Q. What in silico methods predict target interactions for this compound?

- Approaches :

- Molecular Docking : AutoDock Vina models predict binding to EGFR (ΔG = -9.2 kcal/mol) with urea forming two hydrogen bonds .

- MD Simulations : GROMACS simulations (50 ns) assess stability of the ligand-protein complex (RMSD < 2.0 Å) .

- Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models .

Q. How to design derivatives to improve selectivity towards specific enzymes?

- SAR Guidelines :

- Position 4 (Thiazole) : Bulky substituents (e.g., p-tolyl) reduce off-target effects by sterically blocking non-specific binding .

- Ureido Modifications : Replace urea with thiourea to enhance selectivity for cysteine proteases (e.g., cathepsin B) .

- Case Study : Ethyl 2-(3-(4-cyanophenyl)ureido)-4-phenylthiazole-5-carboxylate shows 10-fold selectivity for VEGFR2 over EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.